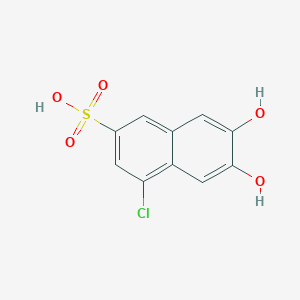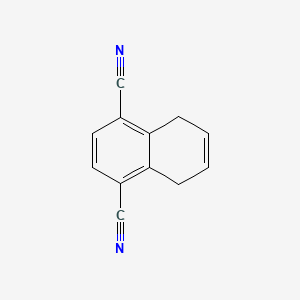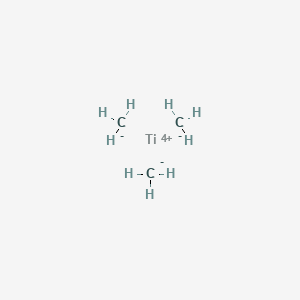
Carbanide;titanium(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanide;titanium(4+), also known as titanium carbide, is a refractory ceramic material with the chemical formula TiC. It is known for its extreme hardness, high melting point, and excellent resistance to wear, corrosion, and heat. These properties make it an ideal candidate for various industrial applications, including cutting tools, coatings, and high-temperature structural materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Titanium carbide can be synthesized using several methods, including:
Carbothermal Reduction: This method involves the reduction of titanium dioxide (TiO₂) with carbon at high temperatures (around 1,973–2,373 K).
Sol-Gel Process: This chemical route involves the preparation of titanium carbide powders from tetrabutyl titanate and sucrose.
Chemical Vapor Deposition (CVD): This method involves the deposition of titanium carbide from gaseous precursors onto a substrate.
Industrial Production Methods
The industrial production of titanium carbide typically involves carbothermal reduction due to its cost-effectiveness and scalability. The process involves mixing titanium dioxide with carbon and heating the mixture in a controlled atmosphere to produce titanium carbide .
Analyse Des Réactions Chimiques
Types of Reactions
Titanium carbide undergoes various chemical reactions, including:
Oxidation: Titanium carbide can be oxidized to form titanium dioxide and carbon dioxide at high temperatures.
Reduction: It can be reduced to titanium metal and carbon under specific conditions.
Substitution: Titanium carbide can participate in substitution reactions where carbon atoms are replaced by other elements, such as nitrogen or boron.
Common Reagents and Conditions
Oxidation: Typically occurs in the presence of oxygen at high temperatures.
Reduction: Requires a reducing agent, such as hydrogen or magnesium, at elevated temperatures.
Substitution: Involves the use of reactive gases, such as nitrogen or boron trifluoride, at high temperatures.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂) and carbon dioxide (CO₂).
Reduction: Titanium metal (Ti) and carbon ©.
Substitution: Titanium nitride (TiN) or titanium boride (TiB₂).
Applications De Recherche Scientifique
Titanium carbide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which titanium carbide exerts its effects is primarily related to its physical and chemical properties. Its high hardness and thermal stability make it an effective material for cutting tools and wear-resistant coatings. Additionally, its electrical conductivity and chemical inertness allow it to function as a catalyst in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tungsten Carbide (WC): Similar in hardness and used in cutting tools and wear-resistant applications.
Vanadium Carbide (VC): Known for its high hardness and used as an abrasive and in hard alloys.
Uniqueness
Titanium carbide stands out due to its combination of high hardness, thermal stability, and chemical resistance. It also has a lower density compared to tungsten carbide, making it advantageous for applications where weight is a critical factor .
Propriétés
Numéro CAS |
121472-27-3 |
|---|---|
Formule moléculaire |
C3H9Ti+ |
Poids moléculaire |
92.97 g/mol |
Nom IUPAC |
carbanide;titanium(4+) |
InChI |
InChI=1S/3CH3.Ti/h3*1H3;/q3*-1;+4 |
Clé InChI |
BIFZQFFLEQNCHI-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].[CH3-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


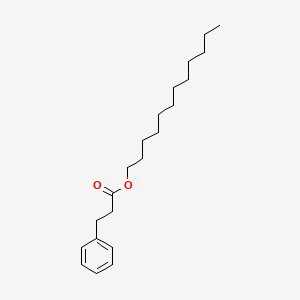

![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)
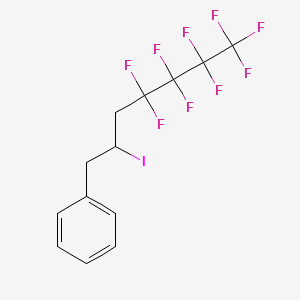
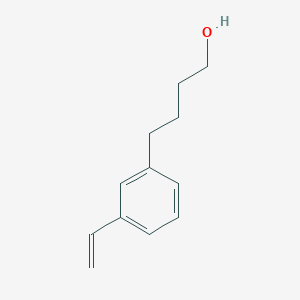
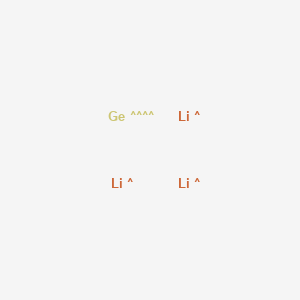

![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)
